molecular formula C18H15NO3 B11837400 4-(4-Ethoxyanilino)-1,2-naphthalenedione CAS No. 75140-06-6

4-(4-Ethoxyanilino)-1,2-naphthalenedione

Cat. No.: B11837400
CAS No.: 75140-06-6
M. Wt: 293.3 g/mol
InChI Key: DDFJWWONBPVCPM-UHFFFAOYSA-N
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Description

4-(4-Ethoxyanilino)-1,2-naphthalenedione is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of an ethoxyaniline group attached to the naphthalenedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyanilino)-1,2-naphthalenedione typically involves the reaction of 4-ethoxyaniline with 1,2-naphthoquinone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyanilino)-1,2-naphthalenedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydroxy naphthalene derivatives, and substituted naphthoquinones .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(4-Ethoxyanilino)-1,2-naphthalenedione derivatives. The compound has been synthesized and evaluated for its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell survival and death .
  • Case Study : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against breast cancer and leukemia cell lines, suggesting its potential as a lead compound for further development .

Antimicrobial Properties

The naphthoquinone scaffold is known for its antimicrobial properties. Research indicates that this compound can exhibit activity against various pathogens:

  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. Studies suggest that the ethoxy group enhances lipophilicity, improving membrane penetration .
  • Antifungal Activity : Preliminary studies indicate potential antifungal activity against Candida species, although further investigations are needed to establish efficacy and mechanisms .

Other Biological Activities

Beyond anticancer and antimicrobial applications, this compound has been investigated for additional biological effects:

  • Antiviral Activity : Some derivatives have been evaluated for their antiviral properties, particularly against viruses involved in respiratory infections .
  • Neuroprotective Effects : Emerging research suggests that certain naphthoquinone derivatives could provide neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

Structural FeatureInfluence on Activity
Ethoxy GroupEnhances lipophilicity and membrane penetration
Aniline SubstituentModulates interactions with biological targets
Naphthoquinone CoreEssential for redox activity and interaction with biomolecules

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyanilino)-1,2-naphthalenedione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethoxyanilino)-1,2-naphthalenedione is unique due to the combination of the ethoxyaniline group and the naphthoquinone core. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-(4-Ethoxyanilino)-1,2-naphthalenedione is a synthetic compound belonging to the naphthoquinone class, known for its diverse biological activities. Naphthoquinones have garnered attention due to their potential therapeutic applications, particularly in oncology and neuroprotection. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H15N1O2
  • Molecular Weight : 265.30 g/mol

Anticancer Activity

Research has demonstrated that naphthoquinone derivatives exhibit significant anticancer properties. A study evaluated various naphthoquinone compounds, revealing that those with substitutions on the aromatic ring showed enhanced antiproliferative effects against cancer cell lines such as MDA-MB-231 (human breast adenocarcinoma) and A549 (lung cancer) cells. The mechanism of action is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Table 1: Anticancer Activity of Naphthoquinone Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
4-(4-Ethoxyanilino)-1,2-NDMDA-MB-231TBDInduction of ROS and apoptosis
5,8-Dihydroxy-1,4-NaphthoquinoneA5495.6Autophagy induction
JugloneVarious0.72DNA intercalation and ROS generation

The biological activity of this compound can be attributed to several mechanisms:

  • Electron Accepting Ability : The compound can undergo redox reactions, forming semiquinones that generate ROS .
  • Enzyme Inhibition : Naphthoquinones can inhibit topoisomerases and other enzymes critical for cancer cell proliferation .
  • DNA Interaction : Due to their planar structure, these compounds can intercalate into DNA, disrupting replication and transcription processes .

Study on Anticancer Properties

A recent study focused on the synthesis and evaluation of various naphthoquinone derivatives for their anticancer properties. The results indicated that compounds with ethoxy substitutions demonstrated a significant reduction in cell viability at higher concentrations. Specifically, the compound with the ethoxy group showed an IC50 value indicative of its potential as an effective anticancer agent .

Neuroprotective Effects

In addition to anticancer properties, some naphthoquinones have been studied for their neuroprotective effects. Research indicated that certain derivatives could enhance cell viability in neuronal models exposed to oxidative stress. This suggests a dual role for compounds like this compound in both cancer therapy and neuroprotection .

Properties

CAS No.

75140-06-6

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

4-(4-ethoxyanilino)naphthalene-1,2-dione

InChI

InChI=1S/C18H15NO3/c1-2-22-13-9-7-12(8-10-13)19-16-11-17(20)18(21)15-6-4-3-5-14(15)16/h3-11,19H,2H2,1H3

InChI Key

DDFJWWONBPVCPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32

Origin of Product

United States

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